![molecular formula C13H9ClN2O B13872626 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a fused furo[3,2-b]pyridine ring system with a chlorine atom at the 7-position and an aniline group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the furo[3,2-b]pyridine core, followed by chlorination at the 7-position and subsequent amination to introduce the aniline group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.
化学反応の分析
Types of Reactions
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups at the 7-position.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research indicates its potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that it disrupts key cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)aniline: This compound is similar in structure but lacks the fused furo ring and chlorine atom.
Furo[2,3-b]pyridine derivatives: These compounds share the furo[3,2-b]pyridine core but differ in the substituents attached to the ring system.
Uniqueness
2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the aniline group at specific positions enhances its reactivity and potential as a pharmacological agent.
特性
分子式 |
C13H9ClN2O |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2 |
InChIキー |
QPJHCPNEXZJEOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


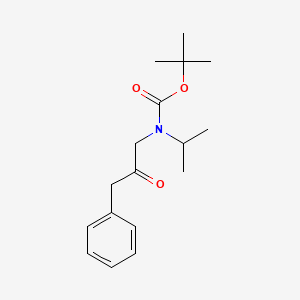
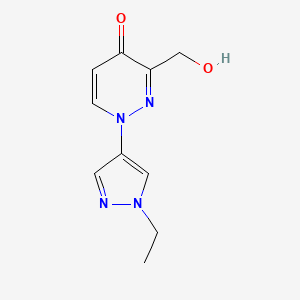
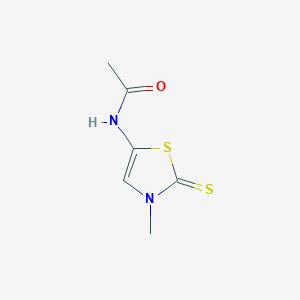
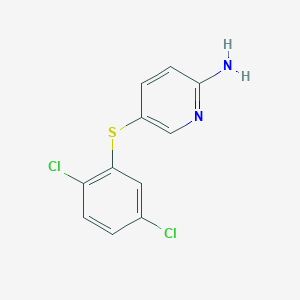
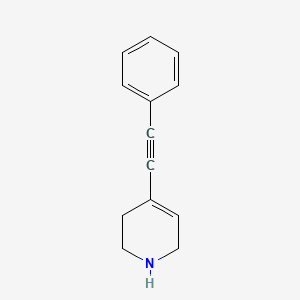

![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)

![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)
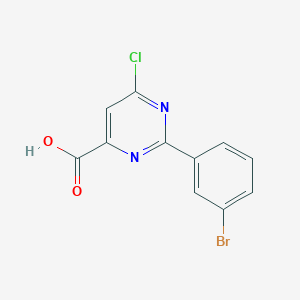


![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
